4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione

Polypeptoid synthesis Thermal crosslinking Polymer network formation

Standard N-alkyl NCA monomers cannot address applications requiring post-synthesis modification due to the absence of reactive handles. 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione (Pg-NCA) solves this with its terminal alkyne substituent, enabling three critical capabilities: Click-functionalizable polypeptoids via CuAAC or thiol-yne chemistry for grafting PEG or azide payloads; Thermally crosslinkable films (DSC exotherm centered at ~200°C) yielding solvent-resistant networks without metal catalysts; Defined hydrophobic behavior as poly(N-propargyl glycine) is water-insoluble, unlike saturated N-alkyl analogs, facilitating organic-phase processing and purification.

Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
Cat. No. B13414322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione
Molecular FormulaC6H5NO3
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC#CCC1C(=O)OC(=O)N1
InChIInChI=1S/C6H5NO3/c1-2-3-4-5(8)10-6(9)7-4/h1,4H,3H2,(H,7,9)
InChIKeyKDMCLTUPWGQGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione Procurement Guide: N-Propargyl N-Carboxyanhydride for Click-Functionalized Polypeptoid Synthesis


4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione (IUPAC), systematically known as N-propargyl N-carboxyanhydride (Pg-NCA) [1], is an N-alkylated amino acid N-carboxyanhydride monomer. It belongs to the N-alkyl N-carboxyanhydride (NNCA) class [2], which upon ring-opening polymerization (ROP) yields polypeptoids — an emerging class of biomimetic polymers with distinct structural isomerism relative to natural polypeptides [2]. The compound's defining feature is its terminal alkyne (propargyl) substituent, which confers bioorthogonal "click" reactivity for modular post-polymerization functionalization [1].

Why N-Propargyl NCA Cannot Be Substituted with Generic N-Alkyl NCA Analogs in Procurement


Generic substitution among N-alkyl N-carboxyanhydride (NNCA) monomers fails because the N-alkyl substituent governs three interdependent performance parameters: ring-opening polymerization (ROP) kinetic rate [1], resultant polymer hydrophilicity/thermoresponsive behavior [2], and post-polymerization functionalization capacity [1]. Systematic studies across 12 N-alkyl NCA monomers demonstrate that the electronic character of the alkyl group — specifically whether it is electron-donating (e.g., n-propyl, isopropyl) versus electron-withdrawing (e.g., propargyl) — significantly alters ROP propagation efficiency via inductive effects [1]. Furthermore, the water solubility and cloud point behavior of the resulting polypeptoid critically depend on side-chain identity: poly(N-propargyl glycine) is water-insoluble, whereas poly(N-n-propyl glycine) and poly(N-allyl glycine) are water-soluble with distinct thermoresponsive cloud points [2]. Critically, only monomers bearing the terminal alkyne functionality enable post-polymerization functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne photochemistry — capabilities entirely absent in saturated N-alkyl analogs [1].

Quantitative Differentiation Evidence for 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione (N-Propargyl NCA) Versus N-Alkyl NCA Analogs


Thermal Crosslinking Capability: Poly(N-Propargyl Glycine) Exhibits Alkyne-Specific Thermally Induced Crosslinking

Poly(N-propargyl glycine), the polymer derived from Pg-NCA, undergoes thermally induced crosslinking exclusively via its alkyne functionality, yielding alkene and aromatic crosslink products [1]. Crosslinking occurs upon heating with an exotherm centered at approximately 200°C (DSC) within a broad temperature range of 173–218°C [1]. Critically, after the first heating cycle, the polymer's glass transition temperature (Tg) is no longer observable in subsequent DSC scans, indicating complete conversion to a crosslinked network structure [1]. In contrast, saturated N-alkyl polypeptoids such as poly(N-n-propyl glycine) lack the alkyne moiety and therefore cannot undergo analogous thermal crosslinking, retaining their thermoplastic character [1].

Polypeptoid synthesis Thermal crosslinking Polymer network formation Metal-free curing

Polymer Solubility and Thermoresponsive Behavior: Poly(N-Propargyl Glycine) Is Water-Insoluble Unlike Saturated N-Alkyl Analogs

Systematic characterization of poly(N-C3 glycine)s with Mn = 1.8–6.6 kg/mol revealed that poly(N-propargyl glycine) is water-insoluble [1]. By contrast, the saturated analog poly(N-n-propyl glycine) can be dispersed in water up to 20–40 g/L and exhibits a cloud point temperature (Tcp) in the range of 15–25°C [1]. Poly(N-allyl glycine), bearing an alkene substituent, is also water-soluble and displays a higher Tcp range of 27–54°C [1]. Long-term annealing of aqueous solutions of poly(N-n-propyl glycine) and poly(N-allyl glycine) above their respective cloud points results in the formation of crystalline microparticles with melting points of 188–198°C and 157–165°C (DSC), respectively [1].

Stimuli-responsive polymers Polypeptoid solubility Cloud point tuning Aqueous dispersion

ROP Kinetic Modulation by N-Alkyl Substituent: Electron-Withdrawing Propargyl Group Alters Propagation Rate

A comprehensive kinetic study of 12 N-alkyl N-carboxyanhydride (NNCA) monomers initiated by allylamine established that the N-alkyl substituent's electronic character significantly influences ring-opening polymerization (ROP) efficiency [1]. Electron-donating alkyl groups (e.g., n-propyl, isopropyl) enhance ROP kinetic rates through positive inductive effects that can counterbalance steric hindrance from bulky substituents [1]. In contrast, the propargyl substituent is electron-withdrawing due to the sp-hybridized terminal alkyne carbon, which exerts a negative inductive effect that retards propagation rate relative to saturated N-alkyl analogs [1]. This study does not report absolute rate constants for Pg-NCA specifically, but establishes the class-level principle that electron-withdrawing substituents produce slower ROP kinetics than electron-donating analogs under identical initiation conditions [1].

Ring-opening polymerization kinetics NNCA reactivity Substituent electronic effects Controlled polymerization

Controlled Copolymerization Compatibility: Pg-NCA Enables Random Copolypeptoid Synthesis with Saturated N-Alkyl NCAs

Pg-NCA has been successfully copolymerized with N-butyl N-carboxyanhydride (Bu-NCA) using 1,8-diazabicycloundec-7-ene (DBU) as an amidine initiator to yield random copolypeptoids of poly[(N-propargylglycine)-r-(N-butylglycine)] [1]. Under controlled zwitterionic ring-opening polymerization (ZROP) conditions, Bu-NCA homopolymerization proceeds with first-order kinetics dependent on monomer and DBU concentration, yielding poly(N-butylglycine) with Mn = 3.5–32.4 kg/mol and narrow polydispersity (PDI = 1.02–1.12) [1]. The successful enchainment of Pg-NCA into random copolymers demonstrates its compatibility with this controlled polymerization methodology [1]. Subsequent grafting with azido-terminated poly(ethylene glycol) via click chemistry produces bottlebrush copolymers whose cyclic polypeptide backbone architecture has been confirmed by small-angle neutron scattering (SANS) and atomic force microscopy (AFM) [1].

Copolypeptoid synthesis Zwitterionic ROP DBU-mediated polymerization Bottlebrush polymers

Validated Application Scenarios for 4-(Prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione (N-Propargyl NCA) Based on Quantitative Evidence


Synthesis of Click-Functionalizable Copolypeptoids for Bottlebrush Polymer Architectures

This scenario is directly supported by evidence that Pg-NCA can be copolymerized with N-butyl NCA (Bu-NCA) via DBU-mediated zwitterionic ROP to produce random copolypeptoids [1]. The pendant alkyne groups serve as grafting sites for azido-terminated poly(ethylene glycol) via CuAAC click chemistry, yielding bottlebrush polymers [1]. AFM and SANS characterization confirm the cyclic architecture of the polypeptoid backbone in the resulting bottlebrush structures [1]. Users procuring Pg-NCA for this application should select this monomer over saturated N-alkyl NCA analogs specifically because the alkyne functionality is essential for post-polymerization grafting; saturated analogs cannot participate in CuAAC click chemistry.

Metal-Free Thermal Crosslinking for Polypeptoid Network Formation

This scenario is supported by evidence that poly(N-propargyl glycine) undergoes thermally induced crosslinking exclusively via its alkyne functionality upon heating to 173–218°C, with a crosslinking exotherm centered at approximately 200°C (DSC) [1]. The crosslinking reaction proceeds by a radical mechanism and yields alkene and aromatic products without requiring metal catalysts [1]. After the first heating cycle, the polymer's Tg is no longer observable, indicating complete conversion to a crosslinked network [1]. Procurement of Pg-NCA is indicated for applications requiring solvent-resistant, thermally cured polypeptoid films or coatings where metal catalyst contamination must be avoided.

Organic-Phase Polypeptoid Synthesis Requiring Water-Insoluble Polymer Characteristics

This scenario is supported by direct comparative evidence that poly(N-propargyl glycine) is water-insoluble, whereas its saturated analog poly(N-n-propyl glycine) and alkene analog poly(N-allyl glycine) are water-dispersible up to 20–40 g/L [1]. This solubility dichotomy is intrinsic to the N-alkyl substituent identity and is not tunable post-polymerization. Users requiring polypeptoids that remain in the organic phase during aqueous workup or that serve as hydrophobic coatings should prioritize Pg-NCA over water-soluble N-alkyl NCA analogs. Procurement of Pg-NCA is specifically indicated for hydrophobic surface modification, organic-solvent-based polymer processing, and applications where polymer precipitation in aqueous media is desired for purification.

Building Blocks for Cyclic Brush-Like Polymer Synthesis via NHC-Mediated Zwitterionic Polymerization

This scenario is supported by evidence that Pg-NCA can be polymerized by N-heterocyclic carbene (NHC)-mediated zwitterionic ROP to produce cyclic poly(N-propargylglycine) (c-PNPG) backbones [1]. The polymerization proceeds in a quasi-living manner, enabling access to c-PNPG of well-defined chain length [1]. The pendant alkyne groups on the cyclic backbone serve as grafting sites for azide-functionalized polymer chains via the grafting-to approach, producing cyclic brush-like polymers [1]. Procurement of Pg-NCA for this application is justified by the unique combination of NHC-compatible ROP reactivity and post-polymerization click functionality required for cyclic brush polymer architectures.

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